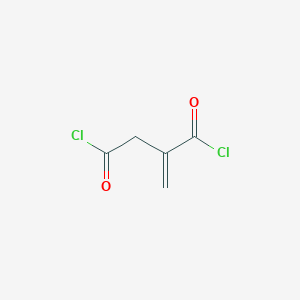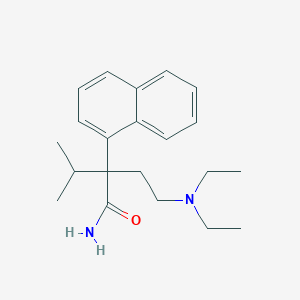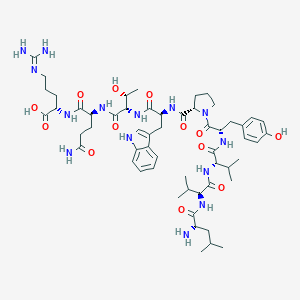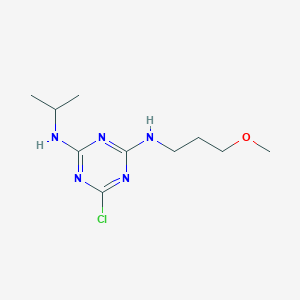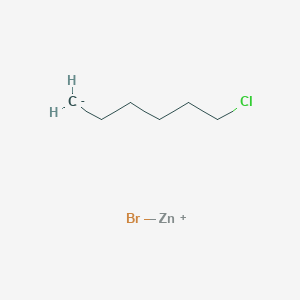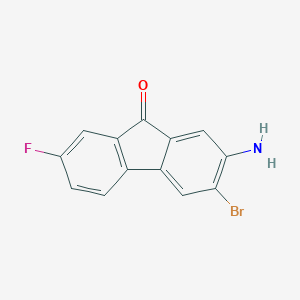
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one, also known as ABF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ABF is a fluorescent dye that has been used as a probe for studying protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.
Mecanismo De Acción
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is a fluorescent dye that binds to proteins through covalent bonding. The binding of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one to proteins causes a change in the fluorescence intensity, which can be used to monitor protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has several advantages as a fluorescent probe in scientific research. It has a high binding affinity for proteins, which allows for sensitive detection of protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is also highly stable, which makes it suitable for long-term experiments. However, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has some limitations, such as its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one in scientific research. One potential application is the development of new drugs that target protein-protein interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one could be used as a screening tool to identify compounds that disrupt specific protein-protein interactions. Another future direction is the development of new fluorescent probes that are based on the structure of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one. These probes could have improved properties, such as higher solubility in water and lower toxicity to cells. Overall, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has great potential for advancing scientific research in various fields.
Métodos De Síntesis
The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one involves the reaction of 2-Amino-3-bromo-9H-fluoren-9-one with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of potassium carbonate and dimethylformamide. This reaction yields 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one as a yellow powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has been widely used as a fluorescent probe in various scientific research fields. It has been used to study protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has also been used to study the structure and function of proteins, such as enzymes and receptors.
Propiedades
Número CAS |
1643-13-6 |
|---|---|
Nombre del producto |
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one |
Fórmula molecular |
C13H7BrFNO |
Peso molecular |
292.1 g/mol |
Nombre IUPAC |
2-amino-3-bromo-7-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5H,16H2 |
Clave InChI |
IPPHHOKOSDMXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N |
Otros números CAS |
1643-13-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
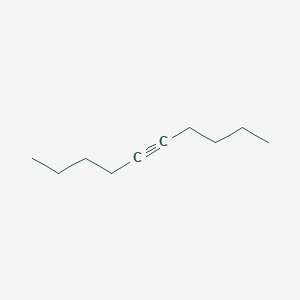
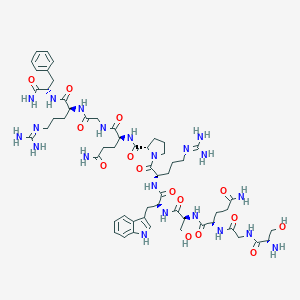
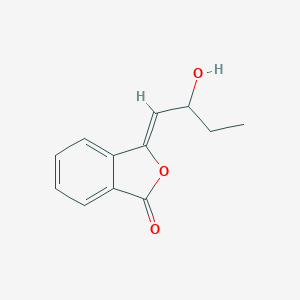
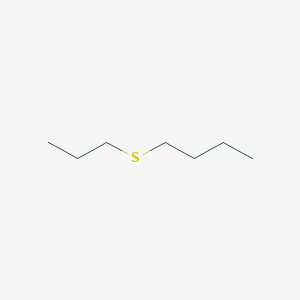
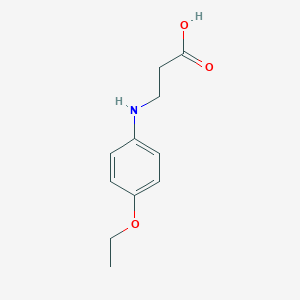
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
